2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine
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Overview
Description
2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of chlorine, methoxy, and methylthio groups attached to the triazine ring makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methanol and methylthiol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methoxy and methylthio groups.
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Step 1: Formation of Intermediate
Reagents: Cyanuric chloride, methanol
Conditions: Reflux in the presence of a base such as sodium hydroxide
Reaction: Cyanuric chloride reacts with methanol to form 2-Chloro-4-methoxy-6-chloro-1,3,5-triazine
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Step 2: Substitution with Methylthiol
Reagents: 2-Chloro-4-methoxy-6-chloro-1,3,5-triazine, methylthiol
Reaction: The intermediate reacts with methylthiol to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides; conditions include reflux in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include room temperature or mild heating.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include room temperature or mild heating.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-6-methylpyrimidine
- 2-Chloro-4-methoxy-6-methylpyridine
- 2-Chloro-4-methoxy-6-methylpyridone
Uniqueness
2-Chloro-4-methoxy-6-(methylthio)-1,3,5-triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of chlorine, methoxy, and methylthio groups on the triazine ring enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylsulfanyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUROKPWWHVNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274669 |
Source
|
Record name | 2-Chloro-4-methoxy-6-(methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-44-7 |
Source
|
Record name | 2-Chloro-4-methoxy-6-(methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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